molecular formula C25H19N3O2 B5093008 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one

Cat. No.: B5093008
M. Wt: 393.4 g/mol
InChI Key: XMAUCSNCFINXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety fused with a quinazolinone structure. The compound’s unique structure imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-methyl-2-oxo-1H-indole-3-carbaldehyde with 2-methylphenylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the final quinazolinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes the use of automated systems for precise control of temperature, pressure, and reaction time. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and chemical properties.

Scientific Research Applications

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one
  • 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-methylphenyl)quinazolin-4-one
  • 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)quinazolin-4-one

Uniqueness

The uniqueness of 2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one lies in its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

2-[(5-methyl-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-15-11-12-21-18(13-15)19(24(29)27-21)14-23-26-20-9-5-4-8-17(20)25(30)28(23)22-10-6-3-7-16(22)2/h3-14H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAUCSNCFINXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.